molecular formula C13H13NO2S B15020692 4-[2-(Benzenesulfonyl)ethyl]pyridine

4-[2-(Benzenesulfonyl)ethyl]pyridine

Cat. No.: B15020692
M. Wt: 247.31 g/mol
InChI Key: RDYRANKGZNQOQA-UHFFFAOYSA-N
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Description

4-[2-(phenylsulfonyl)ethyl]pyridine is an organic compound with the molecular formula C13H13NO2S. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The compound features a phenylsulfonyl group attached to an ethyl chain, which is then connected to the pyridine ring. This structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(phenylsulfonyl)ethyl]pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine and phenylsulfonyl chloride as the primary starting materials.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: The phenylsulfonyl chloride is reacted with an ethylating agent, such as ethyl bromide, in the presence of the base to form the intermediate 2-(phenylsulfonyl)ethyl chloride. This intermediate is then reacted with pyridine to yield 4-[2-(phenylsulfonyl)ethyl]pyridine.

Industrial Production Methods

In an industrial setting, the production of 4-[2-(phenylsulfonyl)ethyl]pyridine may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-[2-(phenylsulfonyl)ethyl]pyridine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

4-[2-(phenylsulfonyl)ethyl]pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-[2-(phenylsulfonyl)ethyl]pyridine involves its interaction with various molecular targets and pathways. The phenylsulfonyl group can participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity to biological targets. The pyridine ring can act as a ligand, coordinating with metal ions and other molecules, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-(phenylsulfonyl)pyridine: Similar structure but with the phenylsulfonyl group directly attached to the pyridine ring.

    4-(phenylsulfonyl)pyridine: Similar structure but with the phenylsulfonyl group attached to the 4-position of the pyridine ring without the ethyl chain.

Uniqueness

4-[2-(phenylsulfonyl)ethyl]pyridine is unique due to the presence of the ethyl chain linking the phenylsulfonyl group to the pyridine ring. This structural feature imparts distinct chemical reactivity and physical properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H13NO2S

Molecular Weight

247.31 g/mol

IUPAC Name

4-[2-(benzenesulfonyl)ethyl]pyridine

InChI

InChI=1S/C13H13NO2S/c15-17(16,13-4-2-1-3-5-13)11-8-12-6-9-14-10-7-12/h1-7,9-10H,8,11H2

InChI Key

RDYRANKGZNQOQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC2=CC=NC=C2

Origin of Product

United States

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